N-(5-methyl-1H-pyrazol-3-yl)acetamide

Description

BenchChem offers high-quality N-(5-methyl-1H-pyrazol-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-methyl-1H-pyrazol-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

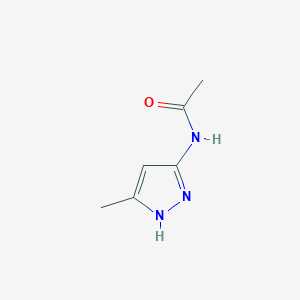

Structure

3D Structure

Properties

IUPAC Name |

N-(5-methyl-1H-pyrazol-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-4-3-6(9-8-4)7-5(2)10/h3H,1-2H3,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUFRABHJXNJTNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80412965 | |

| Record name | N-(5-methyl-1H-pyrazol-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80412965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83725-05-7 | |

| Record name | N-(5-methyl-1H-pyrazol-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80412965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-(5-methyl-1H-pyrazol-3-yl)acetamide

This guide provides a comprehensive technical overview for the synthesis of N-(5-methyl-1H-pyrazol-3-yl)acetamide, a valuable building block in medicinal chemistry and materials science. The protocol herein is designed for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the underlying scientific rationale for key experimental choices.

Introduction and Strategic Overview

N-(5-methyl-1H-pyrazol-3-yl)acetamide is a substituted pyrazole derivative. The pyrazole nucleus is a well-established pharmacophore found in a variety of therapeutic agents, exhibiting a broad range of biological activities. The acetamide functionality can modulate the physicochemical properties of the molecule, such as solubility and hydrogen bonding capacity, which are critical for drug-receptor interactions.

The most direct and common synthetic strategy for N-(5-methyl-1H-pyrazol-3-yl)acetamide involves a two-step process:

-

Synthesis of the key intermediate, 3-amino-5-methylpyrazole.

-

N-acetylation of 3-amino-5-methylpyrazole to yield the final product.

This guide will delve into both stages, providing detailed protocols and expert insights.

Synthesis of the Precursor: 3-amino-5-methylpyrazole

The synthesis of 3-amino-5-methylpyrazole is a well-established process, with several patented methods available. The most common and efficient route involves the cyclocondensation of a β-ketonitrile with a hydrazine source.

Reaction Mechanism and Rationale

The reaction proceeds via a nucleophilic attack of hydrazine on the ketone carbonyl of cyanoacetone, followed by an intramolecular cyclization and dehydration to form the stable pyrazole ring. The use of a hydrazinium salt in an acidic medium can facilitate the reaction by activating the carbonyl group towards nucleophilic attack.

Experimental Protocol for 3-amino-5-methylpyrazole

This protocol is adapted from established industrial processes.[1][2][3]

Materials:

| Reagent/Solvent | Molecular Weight | Quantity | Moles |

| Sodium Cyanoacetone | 105.05 g/mol | 105.1 g | 1.0 |

| Hydrazinium Monohydrochloride | 68.51 g/mol | 68.5 g | 1.0 |

| Toluene | - | 500 mL | - |

| Ethanol | - | 300 mL | - |

Procedure:

-

A suspension of sodium cyanoacetone (105.1 g, 1.0 mol) in toluene (300 mL) is prepared in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap.

-

A solution of hydrazinium monohydrochloride (68.5 g, 1.0 mol) in water (100 mL) is added to the suspension.

-

The mixture is heated to reflux, and water is removed azeotropically using the Dean-Stark trap. The reaction progress can be monitored by the amount of water collected.

-

After the theoretical amount of water has been collected, the reaction mixture is cooled to room temperature.

-

Toluene is removed under reduced pressure.

-

To the viscous residue, ethanol (300 mL) is added to precipitate sodium chloride.

-

The solid sodium chloride is removed by filtration.

-

The ethanolic filtrate is concentrated under reduced pressure to yield crude 3-amino-5-methylpyrazole.

-

The crude product can be purified by vacuum distillation to afford pure 3-amino-5-methylpyrazole as a low melting solid or oil.

Expert Insights: The azeotropic removal of water is a critical step that drives the reaction to completion. The addition of ethanol to precipitate the inorganic salt is an effective and straightforward purification step.

Synthesis of N-(5-methyl-1H-pyrazol-3-yl)acetamide

The final step in the synthesis is the N-acetylation of 3-amino-5-methylpyrazole. This is a standard transformation in organic chemistry, and several acetylating agents can be employed.

Choice of Acetylating Agent and Reaction Conditions

The most common and cost-effective acetylating agent for this transformation is acetic anhydride . Acetyl chloride can also be used, but it is more reactive and generates corrosive HCl gas as a byproduct, requiring more stringent handling procedures.

The reaction is typically carried out in the presence of a base to neutralize the acetic acid byproduct formed when using acetic anhydride. Pyridine is an excellent choice as it serves as both a base and a solvent.

Reaction Workflow Diagram

Caption: Workflow for the N-acetylation of 3-amino-5-methylpyrazole.

Detailed Experimental Protocol

Materials:

| Reagent/Solvent | Molecular Weight | Quantity | Moles |

| 3-amino-5-methylpyrazole | 97.12 g/mol | 9.71 g | 0.1 |

| Pyridine | - | 50 mL | - |

| Acetic Anhydride | 102.09 g/mol | 11.2 mL | 0.12 |

| Ethyl Acetate | - | 200 mL | - |

| Saturated Sodium Bicarbonate Solution | - | 100 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Sodium Sulfate | - | - | - |

Procedure:

-

In a 250 mL round-bottom flask, dissolve 3-amino-5-methylpyrazole (9.71 g, 0.1 mol) in pyridine (50 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (11.2 mL, 0.12 mol) dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water (200 mL) and extract with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Expert Insights: The use of a slight excess of acetic anhydride ensures complete consumption of the starting amine. The aqueous workup is designed to remove pyridine and any remaining acetic acid or anhydride. Washing with sodium bicarbonate is crucial to neutralize any residual acid.

Characterization of N-(5-methyl-1H-pyrazol-3-yl)acetamide

The identity and purity of the synthesized N-(5-methyl-1H-pyrazol-3-yl)acetamide should be confirmed by standard analytical techniques.

Expected Analytical Data:

-

Appearance: White to off-white solid.

-

Molecular Formula: C₆H₉N₃O

-

Molecular Weight: 139.16 g/mol [4]

-

¹H NMR (in CDCl₃, predicted):

-

δ ~2.2 ppm (s, 3H, -CH₃ on pyrazole ring)

-

δ ~2.3 ppm (s, 3H, -COCH₃)

-

δ ~6.0 ppm (s, 1H, -CH on pyrazole ring)

-

δ ~9.0-10.0 ppm (br s, 1H, -NH)

-

δ ~11.0-12.0 ppm (br s, 1H, pyrazole -NH)

-

-

¹³C NMR (in CDCl₃, predicted):

-

δ ~12 ppm (-CH₃ on pyrazole ring)

-

δ ~24 ppm (-COCH₃)

-

δ ~98 ppm (-CH on pyrazole ring)

-

δ ~140 ppm (quaternary carbon on pyrazole ring)

-

δ ~150 ppm (quaternary carbon on pyrazole ring)

-

δ ~169 ppm (-C=O)

-

-

Mass Spectrometry (ESI+): m/z = 140.08 [M+H]⁺

Note: The exact chemical shifts in NMR spectra can vary depending on the solvent and concentration. The predicted values are for guidance and should be compared with experimentally obtained data.

Safety Considerations

-

Hydrazine derivatives are toxic and potentially carcinogenic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

Acetic anhydride is corrosive and a lachrymator. Handle with care, wearing gloves and safety glasses.

-

Pyridine is flammable and has a strong, unpleasant odor. Work in a fume hood.

-

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthesis of N-(5-methyl-1H-pyrazol-3-yl)acetamide is a straightforward process that can be reliably achieved through a two-step sequence involving the formation of 3-amino-5-methylpyrazole followed by N-acetylation. The protocols provided in this guide are robust and based on well-established chemical principles, offering a solid foundation for researchers in the field. Careful execution of the experimental procedures and adherence to safety guidelines are paramount for a successful and safe synthesis.

References

- Process for the preparation of 3-amino-5-methylpyrazole. US5616723A.

- Process for the preparation of 3-amino-5-methylpyrazole. EP0623600A1.

- Process for the preparation of 3-amino-5-methylpyrazole. EP0623600B1.

-

N-(5-methyl-1H-pyrazol-3-yl)acetamide. PubChem. [Link]

-

Synthesis and characterization of N-(2-aminophenyl)- 2-(5-methyl-1H-pyrazol-3-yl) acetamide (AMPA) and its use as a corrosion inhibitor for C38 steel in 1 M HCl. Experimental and theoretical study. ResearchGate. [Link]

-

Corrosion Inhibition and Adsorption Properties of N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide Monohydrate on C38 Steel in 1 M HCl: Insights from Electrochemical Analysis, DFT, and MD Simulations. ACS Omega. [Link]

-

N-(5-methyl-1H-pyrazol-3-yl)acetamide. PubChem. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of N-(5-methyl-1H-pyrazol-3-yl)acetamide

For Immediate Release: A Comprehensive Analysis for Chemical and Pharmaceutical Development

This whitepaper provides a detailed examination of the essential physicochemical properties of N-(5-methyl-1H-pyrazol-3-yl)acetamide, a heterocyclic compound of interest in medicinal chemistry and materials science. The following guide is intended for researchers, scientists, and professionals in drug development, offering a senior application scientist's perspective on the characterization and practical application of this molecule.

Chemical Identity and Structural Framework

N-(5-methyl-1H-pyrazol-3-yl)acetamide is a substituted pyrazole derivative. The core structure consists of a five-membered pyrazole ring, which is known for its diverse biological activities, functionalized with a methyl group at the 5-position and an acetamide group at the 3-position. This arrangement of functional groups dictates its chemical behavior and interaction with biological targets.

Molecular Structure:

Caption: 2D structure of N-(5-methyl-1H-pyrazol-3-yl)acetamide.

The fundamental identifiers for this compound are crucial for accurate documentation and procurement in a research setting.

| Identifier | Value | Source |

| IUPAC Name | N-(5-methyl-1H-pyrazol-3-yl)acetamide | PubChem[1] |

| CAS Number | 83725-05-7 | PubChem[1] |

| Molecular Formula | C₆H₉N₃O | PubChem[1] |

| Molecular Weight | 139.16 g/mol | PubChem[1] |

| Canonical SMILES | CC1=CC(=NC=N1)NC(=O)C | PubChem[1] |

| InChIKey | LUFRABHJXNJTNZ-UHFFFAOYSA-N | PubChem[1] |

Core Physicochemical Properties

The physicochemical properties of a compound are paramount as they influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which is a cornerstone of drug development. The data presented below are a combination of experimentally derived and computationally predicted values.

| Property | Value | Method/Source |

| Melting Point | 444 K (171 °C) | Experimental (for a related derivative)[2] |

| XLogP3-AA | 0.1 | Computed by PubChem[1] |

| Hydrogen Bond Donors | 2 | Computed by PubChem[1] |

| Hydrogen Bond Acceptors | 2 | Computed by PubChem[1] |

| Rotatable Bond Count | 1 | Computed by PubChem[1] |

| Exact Mass | 139.074561919 Da | Computed by PubChem[1] |

| Topological Polar Surface Area | 57.8 Ų | Computed by PubChem[1] |

Note: Experimental data for the specific target compound is limited in publicly available literature. The provided melting point is for a closely related intermediate, N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, and should be considered as an estimate.

Spectroscopic and Analytical Profile

-

¹H NMR (Proton NMR): Expected signals would include a singlet for the pyrazole ring proton, singlets for the methyl groups on the pyrazole and acetamide moieties, and signals for the amide and pyrazole N-H protons.

-

¹³C NMR (Carbon NMR): Distinct signals are anticipated for the methyl carbons, the pyrazole ring carbons, and the carbonyl carbon of the acetamide group.

-

Infrared (IR) Spectroscopy: Key vibrational bands would be expected for N-H stretching (amide and pyrazole), C=O stretching (amide I band), and C-N stretching.

-

Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ would be expected at m/z corresponding to the compound's molecular weight plus a proton.

Experimental Methodologies: A Practical Approach

To ensure data integrity, all physicochemical characterizations must follow validated protocols. The following outlines standard, field-proven methodologies for determining key properties.

Workflow for Physicochemical Characterization

Caption: Standard workflow for physicochemical characterization.

Protocol: Melting Point Determination (Capillary Method)

Causality: The melting point is a critical indicator of purity. A sharp melting range suggests a highly pure compound, whereas a broad range often indicates the presence of impurities.

-

Sample Preparation: Finely powder a small amount of the dry compound.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Measurement:

-

Heat the apparatus rapidly to about 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). The range between these two temperatures is the melting range.

-

-

Validation: Perform the measurement in triplicate to ensure reproducibility.

Protocol: Aqueous Solubility (Shake-Flask Method, OECD Guideline 105)

Causality: Aqueous solubility is a determining factor for bioavailability and formulation development. The shake-flask method is the gold standard for its direct measurement of equilibrium solubility.

-

System Preparation: Add an excess amount of N-(5-methyl-1H-pyrazol-3-yl)acetamide to a known volume of purified water (or relevant buffer) in a sealed, inert flask.

-

Equilibration: Agitate the flask at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary test can determine the time required to reach equilibrium.

-

Phase Separation: Allow the suspension to settle. Centrifuge or filter the sample to separate the undissolved solid from the saturated solution. Care must be taken to avoid temperature changes during this step.

-

Quantification: Analyze the concentration of the compound in the clear, saturated aqueous phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Express the solubility in units such as mg/L, µg/mL, or mol/L.

Stability and Storage Recommendations

The stability of pyrazole derivatives can be influenced by factors such as pH, light, and temperature. Based on the general chemical nature of the compound:

-

Storage: It is recommended to store N-(5-methyl-1H-pyrazol-3-yl)acetamide in a cool, dry, and dark place in a tightly sealed container to prevent degradation from moisture and light.

-

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the compound.

Conclusion

N-(5-methyl-1H-pyrazol-3-yl)acetamide is a small molecule with features that make it an interesting candidate for further investigation in pharmaceutical and chemical research. Its predicted low lipophilicity (XLogP3-AA of 0.1) and moderate polar surface area suggest it may possess favorable ADME properties. However, comprehensive experimental validation of its physicochemical properties, including solubility and stability, is essential for advancing its development. The protocols and data presented in this guide provide a foundational framework for such characterization, emphasizing the importance of rigorous, validated methodologies in scientific research.

References

-

Azgaou, K., et al. (2022). Synthesis and characterization of N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl) acetamide (AMPA) and its use as a corrosion inhibitor for C38 steel in 1 M HCl. Experimental and theoretical study. Journal of Molecular Structure, 1266, 133451. Available at: [Link]

-

Chkirate, M., et al. (2017). N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide monohydrate. IUCrData, 2(2), x170171. Available at: [Link]

-

PubChem. (n.d.). N-(5-methyl-1H-pyrazol-3-yl)acetamide. National Center for Biotechnology Information. Retrieved from: [Link]

-

El Hajjaji, S., et al. (2023). Corrosion Inhibition and Adsorption Properties of N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide Monohydrate on C38 Steel in 1 M HCl: Insights from Electrochemical Analysis, DFT, and MD Simulations. ACS Omega. Available at: [Link]

Sources

N-(5-methyl-1H-pyrazol-3-yl)acetamide CAS number 83725-05-7.

An In-depth Technical Guide to N-(5-methyl-1H-pyrazol-3-yl)acetamide (CAS 83725-05-7)

Abstract

This technical guide provides a comprehensive overview of N-(5-methyl-1H-pyrazol-3-yl)acetamide, CAS Number 83725-05-7. This document delves into the compound's physicochemical properties, provides detailed, field-proven synthesis protocols, outlines robust analytical characterization methods, and explores its current and potential applications, particularly as a crucial intermediate in pharmaceutical development and materials science. The guide is structured to deliver not only procedural steps but also the underlying scientific rationale, ensuring a deep and actionable understanding for professionals in the field.

Compound Identity and Physicochemical Properties

N-(5-methyl-1H-pyrazol-3-yl)acetamide is a heterocyclic organic compound featuring a pyrazole core. The pyrazole ring system is a ubiquitous scaffold in medicinal chemistry, renowned for its diverse biological activities.[1] This acetamide derivative serves as a versatile building block for the synthesis of more complex molecules.

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 83725-05-7 | [2][3][4] |

| Molecular Formula | C₆H₉N₃O | [2][3][4] |

| Molecular Weight | 139.16 g/mol | [2][3][4][5] |

| IUPAC Name | N-(5-methyl-1H-pyrazol-3-yl)acetamide | [2] |

| Synonyms | N-(3-methyl-1H-pyrazol-5-yl)acetamide | [2] |

| Predicted Boiling Point | 410.8 ± 25.0 °C | [5] |

| Predicted Density | 1.261 g/cm³ | [5] |

| Crystal Structure Data | CCDC Number: 200596 | [2] |

Strategic Synthesis Pathway

The synthesis of N-(5-methyl-1H-pyrazol-3-yl)acetamide is most logically achieved via a two-step process. This involves the initial formation of the core pyrazole ring system to yield the amine precursor, followed by a standard N-acetylation. This approach ensures high yields and purity by building the molecule in a controlled, sequential manner.

Caption: Overall synthesis workflow for N-(5-methyl-1H-pyrazol-3-yl)acetamide.

Protocol 1: Synthesis of 3-Amino-5-methylpyrazole (Precursor)

Causality: This reaction is a classic example of a Knorr-type pyrazole synthesis, specifically a cyclocondensation. Hydrazine, with its two nucleophilic nitrogen atoms, reacts with a 1,3-dicarbonyl equivalent, here provided by cyanoacetone. The use of a hydrazinium salt in an aqueous/toluene system is strategic; the reaction proceeds in the aqueous phase, and the toluene facilitates the removal of water via azeotropic distillation, driving the equilibrium towards product formation as described in patent literature.[6][7][8]

Step-by-Step Methodology:

-

Reactor Setup: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus.

-

Charge Reagents: To the flask, add 1.0 mole of hydrazinium monohydrochloride as a 40% aqueous solution and 200 mL of toluene.[7]

-

Heating: Heat the biphasic mixture to reflux.

-

Substrate Addition: Prepare a solution of 1.0 mole of sodium cyanoacetone in water (e.g., a 30% w/w solution). Add this solution dropwise to the refluxing mixture over approximately 2.5 hours.[8]

-

Azeotropic Dehydration: Continue refluxing, collecting the water that separates in the Dean-Stark trap until no more water is evolved. This step is critical for maximizing the yield.

-

Solvent Removal: Once the reaction is complete, arrange the apparatus for distillation and remove the toluene under reduced pressure.

-

Work-up: To the viscous residue, add 200 mL of ethanol. This will precipitate sodium chloride, a byproduct of the reaction.

-

Purification: Filter off the precipitated sodium chloride. Concentrate the ethanolic filtrate under vacuum. The crude product can be purified by vacuum distillation, yielding 3-amino-5-methylpyrazole (Boiling Point: 128 °C at 2 mm Hg).[6][7]

Protocol 2: N-Acetylation to Yield the Final Product

Causality: This is a standard nucleophilic acyl substitution. The exocyclic amino group of the pyrazole precursor is more nucleophilic than the ring nitrogens (especially under neutral or basic conditions) and will selectively attack the electrophilic carbonyl carbon of the acetylating agent (acetic anhydride). A mild base like pyridine is used both as a solvent and to neutralize the acetic acid byproduct, preventing protonation of the starting amine and thereby maintaining its nucleophilicity.

Step-by-Step Methodology:

-

Dissolution: In a clean, dry flask, dissolve 1.0 mole of purified 3-amino-5-methylpyrazole in anhydrous pyridine. Cool the solution in an ice bath to 0-5 °C.

-

Reagent Addition: While stirring, add 1.1 moles of acetic anhydride dropwise, ensuring the temperature does not exceed 10 °C. The slight molar excess of acetic anhydride ensures complete conversion of the starting material.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours, or until TLC analysis indicates the disappearance of the starting material.

-

Quenching: Carefully pour the reaction mixture into a beaker containing ice water. This will hydrolyze any remaining acetic anhydride and precipitate the product.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove pyridine and acetic acid residues.

-

Purification: The crude N-(5-methyl-1H-pyrazol-3-yl)acetamide can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a pure, crystalline product.

Analytical Characterization

Confirming the identity and purity of the synthesized N-(5-methyl-1H-pyrazol-3-yl)acetamide is paramount. A combination of spectroscopic methods should be employed. While specific experimental spectra for this exact compound are not readily published, the expected data can be reliably predicted based on its structure and data from analogous compounds.[9][10][11][12]

| Analytical Method | Expected Observations |

| ¹H NMR | - δ ~2.1 ppm (s, 3H): Singlet for the acetyl (CH₃-C=O) protons.- δ ~2.2 ppm (s, 3H): Singlet for the methyl (CH₃-pyrazole) protons.- δ ~6.0 ppm (s, 1H): Singlet for the proton on the pyrazole ring (C4-H).- δ ~9.5-10.5 ppm (br s, 1H): Broad singlet for the amide (N-H) proton.- δ ~11.5-12.5 ppm (br s, 1H): Broad singlet for the pyrazole ring (N-H) proton. |

| ¹³C NMR | - δ ~12 ppm: Pyrazole-CH₃ carbon.- δ ~24 ppm: Acetyl-CH₃ carbon.- δ ~98 ppm: Pyrazole C4 carbon.- δ ~148 ppm: Pyrazole C5 carbon (attached to methyl).- δ ~155 ppm: Pyrazole C3 carbon (attached to amide).- δ ~169 ppm: Carbonyl (C=O) carbon. |

| IR Spectroscopy (cm⁻¹) | - ~3300-3100: N-H stretching (amide and pyrazole).- ~2950-2850: C-H stretching (aliphatic).- ~1670: C=O stretching (amide I band), a strong, sharp peak.[13]- ~1550: N-H bending (amide II band). |

| Mass Spectrometry (EI) | - m/z 139: Molecular ion peak [M]⁺.- m/z 97: Fragment corresponding to the loss of the acetyl group (CH₂=C=O).- m/z 43: Fragment corresponding to the acetyl cation [CH₃CO]⁺. |

Applications and Areas of Scientific Interest

The utility of N-(5-methyl-1H-pyrazol-3-yl)acetamide stems from its pyrazole core and the reactive handles it possesses. Its primary value lies in its role as a molecular scaffold and intermediate.

Caption: Relationship between the compound's structure and its key applications.

-

Pharmaceutical Intermediate: Pyrazole derivatives are central to numerous FDA-approved drugs. The structure of N-(5-methyl-1H-pyrazol-3-yl)acetamide makes it an ideal starting point for further elaboration into more complex active pharmaceutical ingredients (APIs). The precursor, 3-amino-5-methylpyrazole, is explicitly mentioned as an intermediate for pharmaceuticals.[7][8]

-

Corrosion Inhibition: Recent studies on structurally related pyrazole-acetamide derivatives have shown excellent performance as corrosion inhibitors for steel in acidic environments.[14][15][16] The mechanism involves the adsorption of the molecule onto the metal surface. The nitrogen atoms of the pyrazole ring and the oxygen and nitrogen atoms of the amide group act as adsorption centers, forming a protective layer that inhibits both anodic and cathodic corrosion reactions.[15][16]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for N-(5-methyl-1H-pyrazol-3-yl)acetamide is not widely available, a robust safety assessment can be compiled from data on its precursors and analogous compounds.[17][18][19]

Potential Hazards (Inferred):

| Hazard Class | GHS Statement | Basis of Inference |

| Acute Toxicity, Oral | H302: Harmful if swallowed | Analogy with similar small molecule amides.[20] |

| Skin Irritation | H315: Causes skin irritation | Precursor (3-amino-5-methylpyrazole) is a skin irritant.[17] |

| Eye Irritation | H319: Causes serious eye irritation | Precursor is a serious eye irritant.[17] |

| Respiratory Irritation | H335: May cause respiratory irritation | Precursor may cause respiratory irritation.[17] |

| Carcinogenicity | H351: Suspected of causing cancer | The related compound Acetamide is a suspected carcinogen.[19][21] |

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[18][19]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield (EN 166).[22]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[18]

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with an appropriate particulate filter.

-

Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[18]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[18]

-

Keep away from strong oxidizing agents.

Conclusion

N-(5-methyl-1H-pyrazol-3-yl)acetamide (CAS 83725-05-7) is a valuable heterocyclic compound whose utility is rooted in the versatile and biologically significant pyrazole scaffold. The synthesis protocols outlined herein are robust and based on established chemical principles, allowing for reliable production. Its primary role as a chemical intermediate provides a gateway to a wide range of more complex molecules, particularly in the fields of drug discovery and materials science. Proper analytical characterization and adherence to strict safety protocols are essential when working with this and related compounds.

References

-

PubChem. (n.d.). N-(5-methyl-1H-pyrazol-3-yl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (1997). US5616723A - Process for the preparation of 3-amino-5-methylpyrazole.

-

Azgaou, K., et al. (2022). Synthesis and characterization of N-(2-aminophenyl)- 2-(5-methyl-1H-pyrazol-3-yl) acetamide (AMPA) and its use as a corrosion inhibitor for C38 steel in 1 M HCl. Experimental and theoretical study. ResearchGate. Retrieved from [Link]

-

ResearchGate. (2022). Synthesis and characterization of N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl) acetamide (AMPA) and its use as a corrosion inhibitor for C38 steel in 1 M HCl. Experimental and theoretical study. Retrieved from [Link]

- Google Patents. (1994). EP0623600A1 - Process for the preparation of 3-amino-5-methylpyrazole.

- Google Patents. (1997). EP0623600B1 - Process for the preparation of 3-amino-5-methylpyrazole.

-

Irie, M., Miyasaka, T., & Arakawa, K. (1972). 3-Acetoxy-l-acetyl-5-methylpyrazole, a Novel Acetylating Reagent of Protein. Journal of Biochemistry. Retrieved from [Link]

-

Next Peptide. (n.d.). 83725-05-7 | N-(5-Methyl-1H-pyrazol-3-yl)acetamide. Retrieved from [Link]

-

J-Stage. (1972). 3-Acetoxy-l-acetyl-5-methylpyrazole, a Novel Acetylating Reagent of Protein. Retrieved from [Link]

-

ACS Publications. (2023). Corrosion Inhibition and Adsorption Properties of N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide Monohydrate on C38 Steel in 1 M HCl. Retrieved from [Link]

-

Chkirate, K., et al. (2017). N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide monohydrate. ResearchGate. Retrieved from [Link]

-

Angene Chemical. (2022). Safety Data Sheet. Retrieved from [Link]

-

2a biotech. (n.d.). Product Detail. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2017). EP3231792A1 - Method for the preparation of a mixture of n-((3-methyl-1h-pyrazole-1-yl)methyl....

-

ChemUniverse. (n.d.). N-(5-METHYL-1H-PYRAZOL-3-YL)ACETAMIDE [P79065]. Retrieved from [Link]

-

PubChem. (2017). Spectral Information in PubChem. Retrieved from [Link]

-

MDPI. (2017). Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. Retrieved from [Link]

-

Chemistry Stack Exchange. (2019). What am I doing incorrectly with this IR/ Mass spec data?. Retrieved from [Link]

-

National Institutes of Health. (2020). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Retrieved from [Link]

-

The Royal Society of Chemistry. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Retrieved from [Link]

-

ResearchGate. (2015). How do I interpret my IR NMR and MS spectra of my phytocompounds?. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure?. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. N-(5-methyl-1H-pyrazol-3-yl)acetamide | C6H9N3O | CID 5246311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 83725-05-7 | N-(5-Methyl-1H-pyrazol-3-yl)acetamide | Next Peptide [nextpeptide.com]

- 4. N-(5-Methyl-1H-pyrazol-3-yl)acetamide | 83725-05-7 [sigmaaldrich.com]

- 5. 3-Acetamido-5-methylpyrazole CAS#: 83725-05-7 [m.chemicalbook.com]

- 6. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]

- 7. EP0623600A1 - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]

- 8. EP0623600B1 - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]

- 9. Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph [mdpi.com]

- 10. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. lifechempharma.com [lifechempharma.com]

- 18. fishersci.at [fishersci.at]

- 19. archpdfs.lps.org [archpdfs.lps.org]

- 20. dcfinechemicals.com [dcfinechemicals.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. angenechemical.com [angenechemical.com]

An In-Depth Technical Guide to N-(5-methyl-1H-pyrazol-3-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on N-(5-methyl-1H-pyrazol-3-yl)acetamide. The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities. This guide is meticulously structured to provide not just a repository of data, but a cohesive narrative that delves into the synthesis, characterization, and potential applications of this specific pyrazole derivative. Our approach is grounded in the principles of scientific integrity, ensuring that the information presented is not only accurate but also contextualized with practical insights. Every piece of data and every protocol is curated to be a self-validating system, empowering researchers to confidently build upon this foundational knowledge in their own endeavors.

Compound Identity and Physicochemical Properties

N-(5-methyl-1H-pyrazol-3-yl)acetamide is a pyrazole derivative characterized by an acetamido group attached to the 3-position and a methyl group at the 5-position of the pyrazole ring.

IUPAC Name: N-(5-methyl-1H-pyrazol-3-yl)acetamide[1]

Canonical SMILES: CC1=CC(=NN1)NC(=O)C

CAS Number: 83725-05-7[1]

Molecular Formula: C₆H₉N₃O[1]

The fundamental physicochemical properties of a compound are critical for its handling, formulation, and interpretation of its biological activity. The properties for N-(5-methyl-1H-pyrazol-3-yl)acetamide are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 139.16 g/mol | PubChem[1] |

| XLogP3-AA (Computed) | 0.1 | PubChem[1] |

| Monoisotopic Mass | 139.074561919 Da | PubChem[1] |

| Polar Surface Area | 57.8 Ų | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

Proposed Synthesis Workflow

A robust and reproducible synthesis is the bedrock of any chemical research. While a direct, step-by-step protocol for the synthesis of N-(5-methyl-1H-pyrazol-3-yl)acetamide is not explicitly detailed in a single source, a logical and scientifically sound two-step synthesis can be proposed based on established chemical principles and literature precedents for analogous compounds. This pathway involves the synthesis of the key intermediate, 3-amino-5-methyl-1H-pyrazole, followed by its acetylation.

Caption: Proposed two-step synthesis of N-(5-methyl-1H-pyrazol-3-yl)acetamide.

Step 1: Synthesis of 3-amino-5-methyl-1H-pyrazole

The synthesis of the essential precursor, 3-amino-5-methyl-1H-pyrazole, is well-documented and can be achieved through the cyclization of cyanoacetone with hydrazine.

Experimental Protocol:

A detailed protocol for a similar synthesis is provided in US Patent 5,616,723.[2] The following is an adapted procedure:

-

Reaction Setup: In a suitable reaction vessel, prepare a solution of hydrazine hydrate in an appropriate solvent, such as water or an alcohol.

-

Addition of Cyanoacetone: Slowly add cyanoacetone to the hydrazine solution. The reaction is typically exothermic, and the temperature should be controlled, for instance, by using an ice bath to maintain a temperature of around 30-35°C.

-

Reaction Monitoring: Stir the reaction mixture for several hours at the controlled temperature. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, the product can be isolated. This may involve adjusting the pH, extraction with a suitable organic solvent (e.g., toluene), and removal of the solvent under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization to yield pure 3-amino-5-methyl-1H-pyrazole.

Step 2: Acetylation of 3-amino-5-methyl-1H-pyrazole

The final step involves the acetylation of the amino group of the pyrazole intermediate. This is a standard transformation in organic synthesis.

Experimental Protocol:

While a specific protocol for this exact substrate is not available in the searched literature, a general procedure for the acetylation of aminopyrazoles can be followed:

-

Reaction Setup: Dissolve 3-amino-5-methyl-1H-pyrazole in a suitable solvent, such as acetic acid or an inert solvent like dichloromethane, in a reaction flask.

-

Addition of Acetylating Agent: Add acetic anhydride to the solution. A catalytic amount of a base, such as pyridine or triethylamine, can be added to facilitate the reaction.

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating for a few hours. The reaction progress can be monitored by TLC.

-

Quenching and Isolation: Once the reaction is complete, the excess acetic anhydride can be quenched by the addition of water. The product may precipitate out of the solution or can be extracted with an organic solvent.

-

Purification: The crude N-(5-methyl-1H-pyrazol-3-yl)acetamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product with high purity.

Analytical Characterization

Thorough analytical characterization is paramount to confirm the identity and purity of the synthesized compound. While specific spectra for N-(5-methyl-1H-pyrazol-3-yl)acetamide are not directly available, data from closely related, more complex molecules containing the same core structure provide valuable insights into the expected spectral features. For instance, the characterization of N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide monohydrate offers a reference point for the signals corresponding to the N-(5-methyl-1H-pyrazol-3-yl)acetamido moiety.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group on the pyrazole ring (a singlet around δ 2.2-2.5 ppm), the methyl group of the acetamido moiety (a singlet around δ 2.1-2.3 ppm), the pyrazole ring proton (a singlet around δ 6.0-6.5 ppm), and the NH protons of the pyrazole and acetamido groups (broad singlets that may be exchangeable with D₂O).

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the two methyl carbons, the carbons of the pyrazole ring, and the carbonyl carbon of the acetamido group (typically in the range of δ 168-172 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands:

-

N-H stretching: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the N-H bonds of the pyrazole ring and the amide.

-

C=O stretching: A strong absorption band around 1650-1680 cm⁻¹ for the amide carbonyl group.

-

C-H stretching: Bands in the 2850-3000 cm⁻¹ region for the methyl groups.

-

C=N and C=C stretching: Absorptions in the 1500-1600 cm⁻¹ region characteristic of the pyrazole ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 139.16 g/mol .

Potential Applications and Biological Significance

The pyrazole nucleus is a well-established pharmacophore, and its derivatives have been extensively investigated for a wide range of biological activities.[4] While specific biological studies on N-(5-methyl-1H-pyrazol-3-yl)acetamide are not prominent in the reviewed literature, the structural motifs present in the molecule suggest potential for various applications.

-

Medicinal Chemistry: Pyrazole-containing compounds have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities.[5] The acetamido group can participate in hydrogen bonding interactions with biological targets, making this compound a candidate for screening in various drug discovery programs. For instance, some N-acetyl-pyrazole derivatives have been evaluated for their biological activities.

-

Corrosion Inhibition: Pyrazole derivatives have shown promise as corrosion inhibitors for metals in acidic environments.[3][6] The presence of heteroatoms (nitrogen and oxygen) and the aromatic pyrazole ring allows for effective adsorption onto metal surfaces, forming a protective layer.

The logical relationship for the exploration of this compound is outlined below:

Caption: Logical workflow for the investigation of N-(5-methyl-1H-pyrazol-3-yl)acetamide.

Conclusion

N-(5-methyl-1H-pyrazol-3-yl)acetamide represents a simple yet potentially valuable pyrazole derivative. This guide has provided a comprehensive overview of its identity, a plausible and detailed synthetic route, and a predictive analysis of its characterization. While specific experimental data for some properties and biological activities are yet to be reported, the information compiled herein, drawn from authoritative sources and analogous compounds, provides a solid foundation for researchers. The presented workflows and protocols are designed to be both informative and actionable, encouraging further investigation into the properties and applications of this and related pyrazole compounds. It is our hope that this guide will serve as a catalyst for new discoveries in the fields of medicinal chemistry and materials science.

References

-

Azgaou, K., et al. (2022). Synthesis and characterization of N-(2-aminophenyl)- 2-(5-methyl-1H-pyrazol-3-yl) acetamide (AMPA) and its use as a corrosion inhibitor for C38 steel in 1 M HCl. Experimental and theoretical study. ResearchGate. Available at: [Link]

-

El-Shafei, A., et al. (2000). SYNTHESIS OF NEW 5-N-PYRAZOLYL AMINO ACIDS, PYRAZOLOPYRIMIDINES AND PYRAZOLOPYRIDINES. Acta Chimica Slovenica, 47, 187-203. Available at: [Link]

-

PubChem. (n.d.). N-(5-methyl-1H-pyrazol-3-yl)acetamide. PubChem. Retrieved from [Link]

-

Shawali, A. S., et al. (2025). Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. ResearchGate. Available at: [Link]

-

Chkirate, K., et al. (2025). Corrosion Inhibition and Adsorption Properties of N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide Monohydrate on C38 Steel in 1 M HCl: Insights from Electrochemical Analysis, DFT, and MD Simulations. ACS Omega. Available at: [Link]

-

Hassani, Z., et al. (2016). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 6(10), 8349-8357. Available at: [Link]

-

Li, Y., et al. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Scientific Reports, 13(1), 4851. Available at: [Link]

-

Al-Issa, S. A. (2010). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 15(7), 4547-4560. Available at: [Link]

-

Goksen, U. S., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2373305. Available at: [Link]

-

Forgách, L., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. Available at: [Link]

- Process for the preparation of 3-amino-5-methylpyrazole. (1997). U.S. Patent No. 5,616,723. Washington, DC: U.S. Patent and Trademark Office.

-

Chkirate, K., et al. (2017). N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide monohydrate. IUCrData, 2(2), x170148. Available at: [Link]

-

Bhandare, R. R., et al. (2015). Current status of pyrazole and its biological activities. Journal of Advanced Pharmaceutical Technology & Research, 6(4), 147-156. Available at: [Link]

Sources

- 1. N-(5-methyl-1H-pyrazol-3-yl)acetamide | C6H9N3O | CID 5246311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

molecular structure of N-(5-methyl-1H-pyrazol-3-yl)acetamide.

An In-Depth Technical Guide to the Molecular Structure of N-(5-methyl-1H-pyrazol-3-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold

N-(5-methyl-1H-pyrazol-3-yl)acetamide (CAS: 83725-05-7, Molecular Formula: C₆H₉N₃O) is a heterocyclic compound that merges two critical pharmacophores in medicinal chemistry: the pyrazole ring and the acetamide linker. The pyrazole nucleus is a cornerstone in modern drug discovery, recognized as a "privileged scaffold" due to its presence in a multitude of FDA-approved therapeutics targeting a wide array of diseases, including various cancers and inflammatory conditions. Its metabolic stability and versatile substitution patterns allow for fine-tuning of pharmacological properties.

The acetamide group is equally significant, serving as a key structural element in many pharmaceutical agents. It is not merely a linker but an active participant in molecular interactions, primarily through its capacity to act as both a hydrogen bond donor (N-H) and acceptor (C=O). This dual nature is fundamental to the specific binding of drug molecules to their biological targets, such as enzyme active sites.

This guide provides a comprehensive, multi-faceted analysis of the As senior application scientists, our objective is not just to present data, but to elucidate the causal relationships between structure and properties. We will proceed from its fundamental synthesis to its detailed three-dimensional and electronic characterization, employing a synergistic approach of experimental spectroscopy and advanced computational modeling.

Part 1: Synthesis and Characterization

A robust understanding of a molecule's structure begins with its synthesis and subsequent analytical verification. The creation of N-(5-methyl-1H-pyrazol-3-yl)acetamide is most efficiently achieved via the acylation of 3-amino-5-methylpyrazole. This approach is a cornerstone of amide synthesis in medicinal chemistry due to its high yield and selectivity.[1]

Experimental Protocol: Synthesis via Acylation

-

Rationale: This protocol utilizes acetic anhydride as the acetylating agent. Acetic anhydride is chosen for its appropriate reactivity and the fact that the reaction byproduct, acetic acid, can be readily removed during workup. A mild base, pyridine, is used to catalyze the reaction and neutralize the acetic acid formed, driving the equilibrium towards product formation.

-

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-amino-5-methylpyrazole (1.0 eq) in anhydrous dichloromethane (DCM).

-

Base Addition: Add pyridine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.

-

Acylation: Add acetic anhydride (1.1 eq) dropwise to the cooled solution over 15 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and wash sequentially with 1M HCl, water, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain N-(5-methyl-1H-pyrazol-3-yl)acetamide as a crystalline solid.

-

-

Self-Validation: The purity of the final compound must be rigorously assessed. High-Performance Liquid Chromatography (HPLC) should indicate >98% purity, and the melting point should be sharp and consistent with literature values. Spectroscopic data (NMR, MS, IR) must unambiguously confirm the identity of the synthesized structure.

Part 2: Spectroscopic Structural Elucidation

Spectroscopy provides the foundational evidence for molecular structure by probing the interactions of the molecule with electromagnetic radiation. Each technique offers a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For N-(5-methyl-1H-pyrazol-3-yl)acetamide, specific resonances are predicted.

-

¹H NMR: The proton spectrum is expected to show distinct signals: a singlet for the pyrazole C4-H, singlets for the two methyl groups (one on the pyrazole ring and one on the acetyl group), and broad singlets for the two N-H protons (one on the pyrazole ring and one on the amide). The exact chemical shifts can vary with solvent, but typical values are summarized below.

-

¹³C NMR: The carbon spectrum will confirm the presence of six unique carbon atoms: two methyl carbons, the pyrazole C4, the carbonyl carbon of the amide, and the two sp² carbons of the pyrazole ring (C3 and C5).[2]

| Atom/Group | Predicted ¹H NMR Shift (ppm, DMSO-d₆) | Predicted ¹³C NMR Shift (ppm, DMSO-d₆) | Rationale for Assignment |

| Pyrazole-CH₃ | ~2.2 | ~10 | Aliphatic methyl group attached to an sp² carbon of a heterocycle. |

| Acetyl-CH₃ | ~2.0 | ~24 | Methyl group adjacent to a carbonyl, deshielded relative to a simple alkane. |

| Pyrazole C4-H | ~6.1 | ~98 | Olefinic proton in an electron-rich heterocyclic ring. |

| Amide N-H | ~10.1 (broad) | - | Labile proton, often broad due to exchange and quadrupole effects. Shift is concentration and solvent dependent. |

| Pyrazole N-H | ~12.0 (broad) | - | Tautomeric proton on the pyrazole ring, typically broad and downfield. |

| Pyrazole C3 | - | ~150 | sp² carbon bonded to the amide nitrogen, significantly deshielded. |

| Pyrazole C5 | - | ~140 | sp² carbon bonded to the methyl group. |

| Carbonyl C=O | - | ~168 | Carbonyl carbon of an amide, characteristically downfield. |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule by their characteristic vibrational frequencies.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretch (Amide & Pyrazole) | 3300 - 3100 (broad) | Amide N-H, Pyrazole N-H |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Methyl C-H bonds |

| C=O Stretch (Amide I) | 1680 - 1650 (strong) | Amide Carbonyl |

| N-H Bend (Amide II) | 1640 - 1550 | Amide N-H bending |

| C=N/C=C Stretch | 1550 - 1450 | Pyrazole ring stretching |

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) confirms the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion: The primary observation will be the protonated molecule [M+H]⁺ at m/z 140.1.

-

Key Fragmentation: A characteristic fragmentation would be the loss of ketene (CH₂=C=O, 42 Da) from the parent ion via McLafferty-type rearrangement or cleavage of the amide bond, leading to a fragment corresponding to the 3-amino-5-methylpyrazole cation at m/z 98.1.

Part 3: Three-Dimensional Structure and Electronic Properties

While spectroscopy defines connectivity, a full understanding requires knowledge of the three-dimensional arrangement of atoms and the distribution of electrons within the molecule.

Single-Crystal X-ray Crystallography

The definitive method for determining the solid-state structure of a molecule is single-crystal X-ray diffraction. A crystal structure for N-(5-methyl-1H-pyrazol-3-yl)acetamide is available in the Cambridge Crystallographic Data Centre (CCDC Number: 200596).

-

Core Insights: This technique provides precise measurements of bond lengths, bond angles, and torsion angles, confirming the planarity of the pyrazole ring. Crucially, it reveals the intermolecular interactions that govern the crystal packing.

-

Hydrogen Bonding: X-ray analysis would be expected to show a network of intermolecular hydrogen bonds. The amide N-H group and the pyrazole N-H group are potent hydrogen bond donors, while the amide carbonyl oxygen and the pyridinic nitrogen (N2) of the pyrazole ring are strong acceptors. These interactions are fundamental to how the molecule recognizes and binds to biological targets.

Caption: Predicted intermolecular hydrogen bonding network.

Computational Molecular Modeling: A DFT Approach

Density Functional Theory (DFT) is an indispensable computational tool that complements experimental data, providing insights into a molecule's geometry and electronic structure in the gas phase.

-

Rationale: DFT calculations, particularly using the B3LYP functional with a 6-311G(d,p) basis set, offer a cost-effective and highly accurate method for predicting molecular properties. This level of theory is a well-established standard for organic molecules, providing reliable geometries and electronic descriptors.

-

Protocol: DFT Calculation Workflow

-

Structure Input: Build the 3D structure of N-(5-methyl-1H-pyrazol-3-yl)acetamide in a molecular modeling program (e.g., GaussView).

-

Geometry Optimization: Perform a full geometry optimization using the B3LYP/6-311G(d,p) level of theory. This step finds the lowest energy conformation of the molecule.

-

Frequency Calculation: Run a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

Property Calculation: From the optimized structure, calculate key electronic properties, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

-

-

Data Analysis:

-

Optimized Geometry: The calculated bond lengths and angles can be compared with X-ray crystallography data to assess the effects of crystal packing forces.

-

Molecular Electrostatic Potential (MEP): The MEP map visually identifies the electron-rich and electron-poor regions of the molecule. The area around the carbonyl oxygen and the pyridinic nitrogen will be strongly negative (red/yellow), indicating sites susceptible to electrophilic attack and prime locations for hydrogen bond acceptance. The N-H protons will be strongly positive (blue), highlighting their role as hydrogen bond donors.

-

Frontier Molecular Orbitals (HOMO-LUMO): The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and stability. A larger gap suggests higher stability. The HOMO is typically localized on the electron-rich pyrazole ring, while the LUMO may be distributed across the conjugated system, including the carbonyl group. This analysis helps predict the molecule's reactivity in chemical reactions and its potential to engage in charge-transfer interactions with biological targets.

-

Caption: Comprehensive workflow for molecular structure elucidation.

Conclusion: A Structure Primed for Drug Discovery

The molecular structure of N-(5-methyl-1H-pyrazol-3-yl)acetamide is a carefully orchestrated assembly of features conducive to biological activity. Its synthesis is straightforward, and its structure is readily confirmed by a suite of standard analytical techniques. Spectroscopic analysis defines its covalent framework, while X-ray crystallography and DFT calculations provide a deeper understanding of its three-dimensional and electronic nature. The molecule possesses key hydrogen bond donors and acceptors, a stable and synthetically versatile pyrazole core, and physicochemical properties that can be modulated for drug development. This comprehensive structural guide provides the foundational knowledge necessary for researchers to leverage this promising scaffold in the rational design of novel therapeutic agents.

References

-

Ansari, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 176-184. Available at: [Link]

-

MDPI. (2024). Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry. MDPI. Available at: [Link]

-

Kumar, V., et al. (2021). A review on Chemistry and Therapeutic effect of Pyrazole. Ignited Minds Journals. Available at: [Link]

-

Sang, Z., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. Available at: [Link]

-

ResearchGate. (2025). Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. Request PDF. Available at: [Link]

-

ResearchGate. (2025). Synthesis, characterization and DFT study of a new family of pyrazole derivatives. Available at: [Link]

-

ResearchGate. (2022). Synthesis and characterization of N-(2-aminophenyl)- 2-(5-methyl-1H-pyrazol-3-yl) acetamide (AMPA) and its use as a corrosion inhibitor for C38 steel in 1 M HCl. Experimental and theoretical study. Available at: [Link]

-

National Center for Biotechnology Information. (2024). Corrosion Inhibition and Adsorption Properties of N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide Monohydrate on C38 Steel in 1 M HCl: Insights from Electrochemical Analysis, DFT, and MD Simulations. PubMed Central. Available at: [Link]

-

ResearchGate. (2022). Synthesis and characterization of N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl) acetamide (AMPA) and its use as a corrosion inhibitor for C38 steel in 1 M HCl. Experimental and theoretical study. Available at: [Link]

-

National Center for Biotechnology Information. (2025). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid. PubMed Central. Available at: [Link]

-

Patsnap. (2024). What is Acetamide used for?. Patsnap Synapse. Available at: [Link]

-

AIP Publishing. (2020). Synthesis and DFT Calculation of Novel Pyrazole Derivatives. AIP Conference Proceedings. Available at: [Link]

-

Archives of Pharmacy Practice. (2022). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Available at: [Link]

-

International Union of Crystallography. (2021). Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide. Available at: [Link]

-

National Center for Biotechnology Information. (2022). Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives. PubMed. Available at: [Link]

-

Patsnap. (2024). What is the mechanism of Acetamide?. Patsnap Synapse. Available at: [Link]

-

ResearchGate. (2017). N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide monohydrate. Available at: [Link]

-

National Center for Biotechnology Information. (2024). N-(5-methyl-1H-pyrazol-3-yl)acetamide. PubChem. Available at: [Link]

-

Royal Society of Chemistry. (2021). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. Available at: [Link]

-

ResearchGate. (2019). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2.... Available at: [Link]

-

ResearchGate. (2016). Comparison between experimental infrared spectrum of acetamide and.... Available at: [Link]

-

ResearchGate. (2021). Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide. Available at: [Link]

- Google Patents. (2017). EP3231792A1 - Method for the preparation of a mixture of n-((3-methyl-1h-pyrazole-1-yl)methyl....

-

ACS Publications. (2025). Corrosion Inhibition and Adsorption Properties of N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide Monohydrate on C38 Steel in 1 M HCl: Insights from Electrochemical Analysis, DFT, and MD Simulations. ACS Omega. Available at: [Link]

- Pretsch, E., et al. (2000).

-

Journal of the Chemical Society B: Physical Organic. (1969). A vibrational assignment for pyrazole. RSC Publishing. Available at: [Link]

-

Semantic Scholar. (2021). Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly and antibacterial activity. Available at: [Link]

-

ResearchGate. (2019). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). Available at: [Link]

-

ResearchGate. (2021). The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic acid decomposition (nitrogen atmosphere). Available at: [Link]

-

Semantic Scholar. (2019). Electrospray ionization tandem mass spectrometry of 3-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1H-pyrazole-5-carboxamide derivatives: unusual fragmentation involving loss of 11 u.. Available at: [Link]

-

ResearchGate. (2015). Mass fragmentation pattern of N-(3-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl} acetamide (8g). Available at: [Link]

-

Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Available at: [Link]

Sources

An In-Depth Technical Guide on the N-(5-methyl-1H-pyrazol-3-yl)acetamide Scaffold and Its Associated Mechanisms of Action

Abstract

The N-(5-methyl-1H-pyrazol-3-yl)acetamide moiety is a privileged heterocyclic scaffold that serves as a versatile building block in modern medicinal chemistry. While the compound itself is not characterized by a single, defined mechanism of action, its structural features are integral to a diverse array of pharmacologically active agents. This technical guide provides an in-depth analysis of the therapeutic targets and mechanisms of action associated with derivatives of this pyrazole core. We will explore its role in the development of molecules targeting critical pathways in oncology, infectious diseases, and metabolic disorders. Furthermore, this guide outlines a comprehensive, field-proven workflow for elucidating the mechanism of action of novel compounds built upon this valuable scaffold, offering researchers, scientists, and drug development professionals a practical framework for their own investigations.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of contemporary drug design.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and structural rigidity make it an ideal foundation for developing potent and selective therapeutic agents.[3] The N-(5-methyl-1H-pyrazol-3-yl)acetamide structure, in particular, combines the stability of the pyrazole ring with an acetamide side chain, providing a key point for molecular interactions or further chemical modifications.[4]

This guide moves beyond a theoretical discussion to provide actionable insights into how this scaffold has been successfully leveraged and how its future potential can be unlocked.

Diverse Mechanisms of Action Stemming from a Common Core

The true power of the N-(5-methyl-1H-pyrazol-3-yl)acetamide scaffold lies in its adaptability. By modifying the core structure, medicinal chemists have developed compounds that interact with a wide range of biological targets. Below, we delve into some of the most significant mechanisms of action reported for its derivatives.

Kinase Inhibition in Oncology

One of the most prominent applications of pyrazole-based compounds is in the development of kinase inhibitors for cancer therapy.[5] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers.

-

BRAF V600E Inhibition: Derivatives of the pyrazole acetamide scaffold have been designed as potent inhibitors of the BRAF V600E mutant kinase, a key driver in melanoma and other cancers.[6] These compounds typically function as ATP-competitive inhibitors, binding to the active site of the kinase and preventing the phosphorylation of downstream targets in the MAPK/ERK signaling pathway. This blockade leads to cell cycle arrest and apoptosis in BRAF-mutant cancer cells.[6]

Signaling Pathway: BRAF V600E Inhibition

Caption: A systematic workflow for determining the mechanism of action.

Step-by-Step Experimental Protocols

Protocol 3.1: Initial Phenotypic Screening (Cell Viability Assay)

-

Cell Seeding: Plate human cancer cell lines (e.g., A375 for melanoma, HT29 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight. [6]2. Compound Treatment: Prepare a serial dilution of the test compound (e.g., from 0.01 µM to 100 µM). Add the diluted compounds to the cells and incubate for 72 hours.

-

Viability Assessment: Add a viability reagent (e.g., resazurin or CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the fluorescence or luminescence using a plate reader.

-

Analysis: Normalize the results to vehicle-treated control wells and plot the data to determine the IC50 (half-maximal inhibitory concentration) value.

Causality: This initial screen determines if the compound has a biological effect (e.g., cytotoxic or cytostatic) and provides the potency (IC50) needed to guide subsequent experiments.

Protocol 3.2: Target Engagement in a Cellular Context (CETSA)

-

Cell Treatment: Treat intact cells with the test compound at a relevant concentration (e.g., 10x IC50) and a vehicle control.

-

Thermal Challenge: Heat the cell lysates to a range of temperatures (e.g., 40°C to 70°C).

-

Protein Separation: Pellet the aggregated, denatured proteins by centrifugation. The soluble protein fraction remains in the supernatant.

-

Target Detection: Analyze the amount of the suspected target protein remaining in the soluble fraction by Western blot or mass spectrometry.

-

Analysis: A successful ligand-protein interaction will stabilize the target protein, resulting in less denaturation at higher temperatures. This is observed as a "thermal shift" compared to the vehicle control.

Causality: This protocol provides direct evidence that the compound binds to its intended target within the complex environment of a cell, validating in vitro findings.

Protocol 3.3: Downstream Signaling Analysis (Western Blot)

-

Cell Lysis: Treat cells with the test compound at various time points and concentrations. Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

Electrophoresis: Separate the protein lysates by size using SDS-PAGE.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated (active) and total forms of the target and its downstream effectors (e.g., p-ERK and total ERK for the MAPK pathway).

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

-

Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of key signaling proteins.

Causality: This self-validating protocol confirms that target engagement (from CETSA) translates into a functional consequence on the intended signaling pathway. The use of both phospho-specific and total protein antibodies ensures that any observed changes are due to altered activity, not changes in protein expression.

Quantitative Data Summary

The following table summarizes representative data for derivatives of the pyrazole acetamide scaffold, illustrating their potency against various targets.

| Compound Class | Target | Assay | Potency (IC50) | Reference |

| Pyrazole Acetamide Derivative | BRAF V600E | In vitro kinase assay | 0.10 ± 0.01 µM | [6] |

| Pyrazole Acetamide Derivative | A375 cell line (BRAF V600E) | Cell proliferation | 0.96 ± 0.10 µM | [6] |

| Phenylpyrazole Acetamide | M. tuberculosis | In vitro culture | >666 (Selectivity Index) | [7] |

| Pyrazole-fused Benzimidazole | Pancreatic Lipase | In vitro enzyme assay | ~93% inhibition | [8] |

Conclusion and Future Directions

The N-(5-methyl-1H-pyrazol-3-yl)acetamide scaffold is a proven and highly valuable starting point for the development of novel therapeutics. Its derivatives have demonstrated potent and specific activities across a range of mechanisms, including kinase inhibition, antimicrobial action, and enzyme modulation. The true scientific integrity of developing new drugs from this scaffold lies not just in synthesis, but in a rigorous and logical elucidation of their mechanism of action. The workflow and protocols detailed in this guide provide a robust framework for researchers to validate their hypotheses, confirm target engagement, and understand the functional consequences of their compounds. As new biological targets emerge, the inherent versatility of the pyrazole core ensures that it will remain a central element in the drug discovery pipeline for years to come.

References

-

Synthesis and characterization of N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl) acetamide (AMPA) and its use as a corrosion inhibitor for C38 steel in 1 M HCl. Experimental and theoretical study. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

N-(5-methyl-1H-pyrazol-3-yl)acetamide. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors. (2018). PubMed. Retrieved January 7, 2026, from [Link]

-

Design, synthesis, in silico, and in vitro evaluation of 3-phenylpyrazole acetamide derivatives as antimycobacterial agents. (2020). PubMed. Retrieved January 7, 2026, from [Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology. Retrieved January 7, 2026, from [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). PubMed Central. Retrieved January 7, 2026, from [Link]

-

Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide monohydrate. (2017). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. (2014). SpringerLink. Retrieved January 7, 2026, from [Link]

-

Current status of pyrazole and its biological activities. (2013). PubMed Central. Retrieved January 7, 2026, from [Link]

-

Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivatives as potential pancreatic lipase inhibitors for anti-obesity activity. (2023). PubMed. Retrieved January 7, 2026, from [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PubMed Central. Retrieved January 7, 2026, from [Link]

-

1H-Pyrazol-3-amine, 5-methyl-. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). (2018). MDPI. Retrieved January 7, 2026, from [Link]

Sources

- 1. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 2. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]

- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-(5-methyl-1H-pyrazol-3-yl)acetamide | C6H9N3O | CID 5246311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAFV600E inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, in silico, and in vitro evaluation of 3-phenylpyrazole acetamide derivatives as antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]